(3-Chloro-4-(1H-imidazol-1-yl)phenyl)boronic acid
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Overview
Description
(3-Chloro-4-(1H-imidazol-1-yl)phenyl)boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-(1H-imidazol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and bases like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-(1H-imidazol-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The imidazole ring can participate in reduction reactions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group typically yields phenols, while substitution of the chlorine atom can result in various substituted phenyl derivatives .
Scientific Research Applications
(3-Chloro-4-(1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Chloro-4-(1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid and imidazole groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, while the imidazole ring can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-4-(1H-imidazol-1-yl)phenyl)boronic acid: Unique due to the presence of both a boronic acid group and an imidazole ring.
Phenylboronic acid: Lacks the chlorine and imidazole substituents, making it less versatile in certain applications.
Imidazole derivatives: Often used in drug development but may lack the boronic acid functionality, limiting their reactivity with certain targets.
Uniqueness
The combination of the boronic acid group and the imidazole ring in this compound provides a unique set of chemical properties that make it particularly useful in various scientific and industrial applications .
Properties
Molecular Formula |
C9H8BClN2O2 |
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Molecular Weight |
222.44 g/mol |
IUPAC Name |
(3-chloro-4-imidazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H8BClN2O2/c11-8-5-7(10(14)15)1-2-9(8)13-4-3-12-6-13/h1-6,14-15H |
InChI Key |
ILEAGOWSOUJMJB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2C=CN=C2)Cl)(O)O |
Origin of Product |
United States |
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